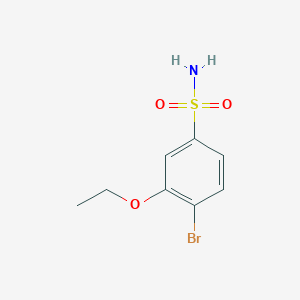

4-Bromo-3-ethoxybenzenesulfonamide

Descripción

Propiedades

Fórmula molecular |

C8H10BrNO3S |

|---|---|

Peso molecular |

280.136 |

Nombre IUPAC |

4-bromo-3-ethoxybenzenesulfonamide |

InChI |

InChI=1S/C8H10BrNO3S/c1-2-13-8-5-6(14(10,11)12)3-4-7(8)9/h3-5H,2H2,1H3,(H2,10,11,12) |

Clave InChI |

HHBPCMKKZMFPEX-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)N)Br |

Origen del producto |

United States |

1H and 13C NMR spectral data for 4-Bromo-3-ethoxybenzenesulfonamide

An In-Depth Technical Guide to the Structural Elucidation of 4-Bromo-3-ethoxybenzenesulfonamide via 1H and 13C NMR Spectroscopy

Abstract

4-Bromo-3-ethoxybenzenesulfonamide is a highly versatile building block in medicinal chemistry. Its structure presents a unique combination of functional groups: a sulfonamide pharmacophore, an ethoxy group for steric and electronic tuning, and a heavy-atom bromine handle ideal for transition-metal-catalyzed cross-coupling reactions. For researchers synthesizing this compound or utilizing it as an intermediate, rigorous structural validation is paramount. This whitepaper provides a comprehensive framework for assigning and interpreting the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of this molecule, grounded in empirical additivity rules and fundamental spectroscopic principles[1].

Structural Deconstruction & Electronic Environment

To accurately predict and assign the NMR spectra of 4-Bromo-3-ethoxybenzenesulfonamide, one must first deconstruct the electronic push-pull system operating across its central benzene ring. The molecule features three distinct substituents that dictate the local magnetic shielding of the aromatic protons and carbons:

-

The Sulfonamide Group (-SO₂NH₂) at C-1: A strongly electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It significantly deshields the ortho and para positions, shifting their resonance frequencies downfield.

-

The Ethoxy Group (-OCH₂CH₃) at C-3: A strongly electron-donating group (EDG) via resonance (+M effect from the oxygen lone pairs). It acts antagonistically to the sulfonamide, heavily shielding its ortho and para positions.

-

The Bromine Atom (-Br) at C-4: While weakly deactivating overall, bromine exerts a profound "heavy atom effect," which anomalously shields the ipso carbon (C-4) to which it is directly attached, while mildly deshielding the ortho positions.

Understanding this interplay is the foundation of a self-validating structural assignment.

1H NMR Spectral Data & Causality

The proton NMR spectrum of this compound is characterized by distinct aliphatic and aromatic regions. The data presented in Table 1 assumes acquisition in DMSO-d₆, the standard solvent for highly polar sulfonamides.

Table 1: Predicted 1H NMR Spectral Data (400 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment & Causality |

| -CH₃ | 1.38 | Triplet (t) | 3H | 7.0 | Ethoxy methyl; standard shielded aliphatic environment. |

| -CH₂- | 4.15 | Quartet (q) | 2H | 7.0 | Ethoxy methylene; strongly deshielded by the adjacent electronegative oxygen atom. |

| H-2 | 7.35 | Doublet (d) | 1H | 1.8 | Aromatic CH; highly shielded by the ortho-alkoxy group. Exhibits only meta-coupling to H-6. |

| H-6 | 7.42 | Doublet of doublets (dd) | 1H | 8.2, 1.8 | Aromatic CH; ortho-coupling to H-5 and meta-coupling to H-2. |

| -NH₂ | 7.45 | Broad Singlet (br s) | 2H | - | Sulfonamide protons; broadened due to ¹⁴N quadrupolar relaxation and intermediate chemical exchange. |

| H-5 | 7.75 | Doublet (d) | 1H | 8.2 | Aromatic CH; the most deshielded proton due to the ortho-bromine and lack of direct resonance shielding from the ethoxy group. |

Causality in J-Coupling: The aromatic spin system is a classic AMX pattern. H-5 and H-6 are ortho to each other, resulting in a large ³J coupling constant (~8.2 Hz). H-2 is isolated between two substituents but shares a meta relationship with H-6, resulting in a small ⁴J coupling (~1.8 Hz). This splitting pattern is a primary self-validating feature of the 1,3,4-trisubstituted benzene ring[1].

13C NMR Spectral Data & Additivity Rules

Carbon-13 shifts are less sensitive to solvent effects and more strictly governed by the local electron density. We can calculate the exact theoretical shifts using empirical additivity rules derived from the base value of benzene (128.5 ppm)[2].

Table 2: Predicted 13C NMR Spectral Data (100 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Type | Additivity Derivation & Causality |

| -CH₃ | 14.5 | CH₃ | Aliphatic methyl carbon. |

| -CH₂- | 65.2 | CH₂ | Aliphatic methylene carbon; deshielded by direct oxygen attachment. |

| C-4 | 112.0 | Cq | 128.5 + 3.3 (p-SO₂NH₂) - 14.4 (o-OEt) - 5.4 (ipso-Br). Anomalously shielded by the heavy atom effect of bromine. |

| C-2 | 113.4 | CH | 128.5 - 2.9 (o-SO₂NH₂) - 14.4 (o-OEt) + 2.2 (m-Br). Highly shielded by the ortho +M effect of the ethoxy group. |

| C-6 | 120.1 | CH | 128.5 - 2.9 (o-SO₂NH₂) - 7.7 (p-OEt) + 2.2 (m-Br). Shielded by the para +M effect of the ethoxy group. |

| C-5 | 133.3 | CH | 128.5 + 0.4 (m-SO₂NH₂) + 1.0 (m-OEt) + 3.4 (o-Br). Mildly deshielded, primarily by the ortho-bromine. |

| C-1 | 143.8 | Cq | 128.5 + 15.3 (ipso-SO₂NH₂) + 1.0 (m-OEt) - 1.0 (p-Br). Strongly deshielded by the electron-withdrawing sulfonyl group. |

| C-3 | 163.7 | Cq | 128.5 + 0.4 (m-SO₂NH₂) + 31.4 (ipso-OEt) + 3.4 (o-Br). The most deshielded carbon due to direct attachment to the highly electronegative oxygen. |

Experimental Protocol: Acquisition & Self-Validation

To ensure trustworthiness and reproducibility, researchers must adhere to a strict acquisition protocol. The following methodology ensures that the resulting spectra can be cross-referenced with high-fidelity databases[3].

Step 1: Sample Preparation Weigh 15–20 mg of the purified 4-Bromo-3-ethoxybenzenesulfonamide. Dissolve completely in 0.6 mL of DMSO-d₆. Causality: Non-polar solvents like CDCl₃ will fail to dissolve the polar sulfonamide adequately. Furthermore, DMSO-d₆ strongly hydrogen-bonds with the -NH₂ protons, drastically slowing their exchange rate and allowing them to be observed as a distinct broad singlet rather than being lost to the baseline.

Step 2: 1D ¹H and ¹³C Acquisition

-

¹H NMR: Acquire at 400 MHz or higher. Use a relaxation delay (D1) of 1.5–2.0 seconds. 16 to 32 scans are sufficient.

-

¹³C NMR: Acquire proton-decoupled spectra at 100 MHz or higher. Causality: Because the molecule contains three quaternary carbons (C-1, C-3, C-4) which lack attached protons to facilitate dipole-dipole relaxation, their T₁ relaxation times are exceptionally long. To observe these critical signals, the D1 delay must be extended to ≥ 2.5 seconds, and a minimum of 1024 scans should be acquired.

Step 3: 2D NMR Self-Validation Relying solely on 1D spectra leaves room for ambiguity. A self-validating system requires 2D connectivity mapping:

-

HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct attachment of protons to carbons, unambiguously linking the 7.35 ppm proton to the 113.4 ppm carbon (C-2).

-

HMBC (Heteronuclear Multiple Bond Correlation): Validates the regiochemistry. The ethoxy -CH₂- protons (~4.15 ppm) must show a strong 3-bond correlation to the quaternary C-3 (~163.7 ppm), proving the ether linkage is at position 3 and not position 4.

Connectivity & Validation Workflow (Visualization)

The logical relationship between 1D spectral features, 2D connectivity mapping, and the ultimate structural validation is visualized below.

Logical workflow mapping 1D NMR features and 2D connectivity to structural validation.

References

-

Title: Structure Determination of Organic Compounds Source: Springer Professional URL: [Link]

-

Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

Sources

A Predictive Structural and Crystallographic Analysis of 4-Bromo-3-ethoxybenzenesulfonamide: A Technical Guide for Drug Discovery and Materials Science

This technical guide provides a comprehensive analysis of the synthesis, and a predictive exploration of the crystal structure and X-ray diffraction characteristics of 4-Bromo-3-ethoxybenzenesulfonamide. In the absence of published experimental crystallographic data for this specific compound, this document leverages established principles of synthetic organic chemistry and crystal engineering, drawing upon data from structurally analogous sulfonamides to construct a robust, hypothetical model. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural attributes of novel sulfonamide derivatives.

Introduction: The Significance of Substituted Benzenesulfonamides

Benzenesulfonamides are a cornerstone of modern medicinal chemistry and materials science. The sulfonamide moiety is a key pharmacophore in a wide array of therapeutic agents, exhibiting antibacterial, diuretic, and anticancer properties. The specific substitution pattern on the benzene ring profoundly influences the molecule's physicochemical properties, including solubility, lipophilicity, and, crucially, its three-dimensional conformation and intermolecular interactions in the solid state. These solid-state properties are critical for drug formulation, bioavailability, and stability.

4-Bromo-3-ethoxybenzenesulfonamide presents an interesting case for structural analysis. The interplay between the electron-withdrawing bromo group and the electron-donating, sterically influential ethoxy group is expected to dictate a unique crystal packing arrangement, driven by a combination of hydrogen bonds, halogen bonds, and other non-covalent interactions. Understanding this supramolecular architecture is paramount for predicting its behavior in a crystalline form.

Synthesis and Crystallization: A Proposed Pathway

While a specific synthetic protocol for 4-Bromo-3-ethoxybenzenesulfonamide is not extensively documented, a plausible and efficient synthetic route can be devised based on well-established reactions for analogous compounds. The proposed synthesis involves a multi-step process beginning with the commercially available 3-ethoxyphenol.

Proposed Synthetic Route

The synthesis can be logically divided into three key stages: bromination, chlorosulfonylation, and amination.

Caption: Proposed synthetic workflow for 4-Bromo-3-ethoxybenzenesulfonamide.

Experimental Protocol: A Step-by-Step Guide

-

Bromination of 3-Ethoxyphenol:

-

Dissolve 3-ethoxyphenol in a suitable solvent, such as glacial acetic acid.

-

Slowly add a stoichiometric equivalent of bromine, maintaining the temperature below 25°C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter, wash with cold water, and dry to obtain 4-Bromo-3-ethoxyphenol.

-

-

Chlorosulfonylation of 4-Bromo-3-ethoxyphenol:

-

Add 4-Bromo-3-ethoxyphenol portion-wise to an excess of chlorosulfonic acid at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir until the evolution of HCl gas ceases.

-

Carefully pour the mixture onto crushed ice to decompose the excess chlorosulfonic acid and precipitate the sulfonyl chloride.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 4-Bromo-3-ethoxybenzenesulfonyl chloride.

-

-

Amination of 4-Bromo-3-ethoxybenzenesulfonyl chloride:

-

Add the 4-Bromo-3-ethoxybenzenesulfonyl chloride to an excess of concentrated aqueous ammonia with vigorous stirring, while maintaining the temperature below 10°C.

-

Continue stirring at room temperature for several hours.

-

Filter the resulting precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain pure 4-Bromo-3-ethoxybenzenesulfonamide.

-

Crystallization

The final step of purification, crystallization, is critical for obtaining single crystals suitable for X-ray diffraction. Based on the expected polarity of the molecule, a mixed-solvent system is likely to be effective.

-

Solvent Selection Rationale: The sulfonamide group provides polarity and hydrogen bonding capabilities, while the bromo-ethoxyphenyl moiety is more lipophilic. A solvent system like ethanol-water or acetone-hexane would allow for a gradual decrease in solubility upon slow cooling or evaporation, promoting the growth of well-ordered crystals.

-

Recommended Crystallization Protocol:

-

Dissolve the crude 4-Bromo-3-ethoxybenzenesulfonamide in a minimum amount of hot ethanol.

-

To the hot solution, add water dropwise until a slight turbidity persists.

-

Heat the solution gently until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

-

Collect the resulting crystals by filtration and dry them under ambient conditions.

-

A Predictive Model of the Crystal Structure

In the absence of experimental data, we can construct a hypothetical model of the crystal structure of 4-Bromo-3-ethoxybenzenesulfonamide by analyzing the known crystal structures of closely related compounds, such as 4-bromobenzenesulfonamide.

Predicted Crystallographic Parameters

Based on the analysis of similar small organic molecules, a monoclinic or orthorhombic crystal system would be anticipated.

| Parameter | Predicted Value | Rationale |

| Crystal System | Monoclinic | Common for substituted benzenesulfonamides. |

| Space Group | P2₁/c | A frequently observed centrosymmetric space group for this class of compounds. |

| Z | 4 | Typical for a molecule of this size in the predicted space group. |

Molecular Geometry

The molecular structure of 4-Bromo-3-ethoxybenzenesulfonamide is characterized by the sulfonamide group and the substituted benzene ring.

Caption: Predicted intermolecular interactions in the crystal lattice.

-

Hydrogen Bonding: The primary interaction is expected to be the formation of centrosymmetric dimers or extended chains through N-H···O=S hydrogen bonds between the sulfonamide groups of adjacent molecules. This is a highly prevalent and robust synthon in the crystal structures of primary sulfonamides.

-

Halogen Bonding: The bromine atom, with its electropositive σ-hole, is likely to form halogen bonds with the electronegative oxygen atoms of the sulfonyl group of a neighboring molecule (C-Br···O=S). This interaction would contribute significantly to the overall stability of the crystal lattice.

-

π-π Stacking: Depending on the relative orientation of the molecules, offset π-π stacking interactions between the aromatic rings may also be present, further stabilizing the crystal packing.

Predicted X-ray Diffraction Pattern

Based on the hypothetical crystal structure, a powder X-ray diffraction (PXRD) pattern can be simulated. This provides a theoretical fingerprint of the crystalline material.

Simulated PXRD Data:

| Predicted 2θ (°) | Predicted d-spacing (Å) | Predicted Relative Intensity (%) |

| 12.5 | 7.08 | 85 |

| 15.8 | 5.60 | 100 |

| 18.2 | 4.87 | 60 |

| 21.0 | 4.23 | 75 |

| 25.2 | 3.53 | 90 |

| 28.9 | 3.09 | 50 |

Disclaimer: This is a simulated PXRD pattern based on a hypothetical crystal structure. Actual experimental data may vary.

Interpretation of the Predicted Pattern:

The predicted pattern shows several strong and well-defined peaks, indicative of a crystalline material. The positions and relative intensities of these peaks are directly related to the dimensions of the unit cell and the arrangement of atoms within it. Experimental validation of this pattern would be the definitive step in confirming the predicted crystal structure.

Conclusion and Future Directions

This technical guide has presented a comprehensive, albeit predictive, analysis of the synthesis, crystal structure, and X-ray diffraction properties of 4-Bromo-3-ethoxybenzenesulfonamide. The proposed synthetic route is based on reliable and well-established chemical transformations. The hypothetical crystal structure, derived from the principles of crystal engineering and analysis of analogous compounds, suggests a robust network of intermolecular interactions, primarily driven by N-H···O hydrogen bonds and C-Br···O halogen bonds.

The insights provided in this guide offer a valuable starting point for the experimental investigation of this compound. Future work should focus on the successful synthesis and crystallization of 4-Bromo-3-ethoxybenzenesulfonamide, followed by single-crystal X-ray diffraction analysis to validate and refine the predictive model presented herein. Such experimental data will be invaluable for a deeper understanding of the structure-property relationships in this class of sulfonamides and will aid in the rational design of new drug candidates and functional materials.

References

- Due to the hypothetical nature of the core topic, direct references for the crystal structure of 4-Bromo-3-ethoxybenzenesulfonamide are not available. The principles and methodologies discussed are based on foundational knowledge in organic synthesis and crystallography, supported by general literature on sulfonamides and halogen bonding.

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

-

General Organic Chemistry Textbooks for fundamental principles of synthesis and reaction mechanisms (e.g., Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press).

-

Crystallography and Crystal Engineering Literature for principles of molecular packing and intermolecular interactions (e.g., Desiraju, G. R. (2007). Crystal Engineering: A Textbook. World Scientific).

An In-depth Technical Guide to the Mechanism of Action of 4-Bromo-3-ethoxybenzenesulfonamide Derivatives

Abstract

The benzenesulfonamide scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. The introduction of specific substituents, such as a bromine atom at the 4-position and an ethoxy group at the 3-position, creates a unique chemical entity with a distinct pharmacological profile. While direct experimental data on 4-bromo-3-ethoxybenzenesulfonamide derivatives are nascent, this technical guide synthesizes the established mechanisms of action of structurally analogous 4-bromobenzenesulfonamide and other benzenesulfonamide derivatives to provide a predictive and in-depth analysis of their likely biological targets and cellular effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of key enzymatic inhibition pathways, detailed experimental protocols for target validation, and a forward-looking perspective on the therapeutic potential of this chemical class.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

Benzenesulfonamides (-SO₂NH-) are a cornerstone of drug discovery, renowned for their ability to act as potent and often selective inhibitors of various enzymes.[1] Their mechanism frequently involves the sulfonamide moiety acting as a zinc-binding group (ZBG), coordinating with the zinc ion present in the active site of metalloenzymes.[2] This interaction is critical for the inhibitory activity of many sulfonamide-based drugs. The aromatic ring provides a scaffold that can be readily functionalized to achieve specific interactions with amino acid residues lining the enzyme's active site, thereby enhancing potency and selectivity.

The specific substitution pattern of a 4-bromo and 3-ethoxy group on the phenyl ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can significantly influence cell permeability, target binding affinity, and metabolic stability, making the 4-bromo-3-ethoxybenzenesulfonamide core a promising starting point for the development of novel therapeutics. Based on extensive research into related analogues, the primary mechanisms of action for this class of compounds are projected to be centered around the inhibition of key enzyme families, including Carbonic Anhydrases, Acetylcholinesterase, α-Glucosidase, and Bromodomain and Extra-Terminal (BET) proteins like BRD4.

Primary Mechanism of Action: Multi-Target Enzyme Inhibition

The following sections delve into the most probable molecular targets for 4-bromo-3-ethoxybenzenesulfonamide derivatives, drawing parallels from well-documented, structurally similar compounds.

Carbonic Anhydrase (CA) Inhibition: A Hallmark of Sulfonamides

One of the most extensively studied activities of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[2][3] CAs are a family of zinc metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] Several CA isoforms are known, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and particularly, cancer.[5]

A major focus in cancer therapy is the inhibition of tumor-associated isoforms, especially CA IX.[2][3] Under the hypoxic conditions prevalent in solid tumors, cancer cells upregulate CA IX expression to manage pH homeostasis.[4] The enzyme's extracellular active site acidifies the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[2][5]

Benzenesulfonamide derivatives function as potent CA IX inhibitors by coordinating with the catalytic Zn²⁺ ion in the enzyme's active site.[2] This binding event blocks the catalytic activity, leading to an increase in intracellular acidity and a decrease in extracellular acidity, ultimately inducing apoptosis in cancer cells.[2][6] The selectivity of sulfonamides for different CA isoforms is dictated by the "tail" of the molecule—the part extending from the sulfonamide group—which interacts with various amino acid residues within and around the active site.[7]

Caption: Workflow for a colorimetric CA inhibition assay.

This protocol is adapted from commercially available kits and established methodologies.[8][9][10]

-

Reagent Preparation:

-

CA Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.5.

-

CA Enzyme Solution: Reconstitute lyophilized human CA enzyme (e.g., CA II or CA IX) in CA Dilution Buffer to a stock concentration. Further dilute to a working concentration (e.g., 5 µL per well) with Assay Buffer immediately before use.[8]

-

Test Compound: Prepare a 10X stock solution of the 4-bromo-3-ethoxybenzenesulfonamide derivative in a suitable solvent (e.g., DMSO). Create a serial dilution series.

-

CA Substrate: Use a suitable ester substrate (e.g., p-nitrophenyl acetate) which releases a chromogenic product (p-nitrophenol) upon cleavage by CA's esterase activity.

-

Inhibitor Control: Use a known CA inhibitor like Acetazolamide as a positive control.[8]

-

-

Assay Procedure (96-well plate format):

-

Controls: Designate wells for "Enzyme Control" (EC - enzyme + solvent), "Solvent Control" (SC - enzyme + solvent, to check for solvent effects), "Inhibitor Control" (IC - enzyme + known inhibitor), "Sample" (S - enzyme + test compound), and "Background Control" (BC - substrate + test compound, no enzyme).

-

Add 80 µL of CA Assay Buffer to Sample and Inhibitor Control wells. Add 90 µL to Enzyme Control wells and 85 µL to Background Control wells.[8]

-

Add 10 µL of the serially diluted test compound to the "S" and "BC" wells.

-

Add 10 µL of the appropriate solvent (e.g., DMSO) to the "EC" and "SC" wells.

-

Add 10 µL of the positive control inhibitor (e.g., Acetazolamide) to the "IC" wells.

-

Add 5 µL of the CA Enzyme working solution to all wells except the "BC" wells. Mix gently.

-

Incubate the plate at room temperature for 10 minutes.[9]

-

-

Reaction and Measurement:

-

Initiate the reaction by adding 5 µL of the CA Substrate to all wells. Mix thoroughly.

-

Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.[9]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/Δt) in the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_EC - V_S) / V_EC] * 100

-

Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Acetylcholinesterase (AChE) Inhibition: A Target for Neurodegenerative Diseases

Several studies have identified benzenesulfonamide derivatives as effective inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function.[11] AChE terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[12] Inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease.[13]

Sulfonamide derivatives can inhibit AChE through various mechanisms, including competitive, non-competitive, or mixed-type inhibition.[13] Molecular docking studies suggest that these inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[14] The benzenesulfonamide core can form key interactions, such as hydrogen bonds and hydrophobic interactions, with critical amino acid residues (e.g., Trp, Tyr) within the enzyme's active site gorge, thereby blocking substrate access or catalysis.[15]

Caption: AChE inhibition in the synaptic cleft.

This protocol is based on the widely used Ellman's method.[14][16]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a solution of AChE from a suitable source (e.g., electric eel) in the assay buffer to a final concentration of approximately 400 Units/L.[17]

-

Substrate Solution: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Test Compound: Prepare stock solutions and serial dilutions of the 4-bromo-3-ethoxybenzenesulfonamide derivative in a suitable solvent.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 45 µL of the AChE solution (or 45 µL of buffer for the "No Enzyme" control).[17]

-

Add 5 µL of the test compound dilution (or solvent for the "No Inhibitor" control).[17]

-

Incubate the plate for 15 minutes at room temperature.

-

Prepare a Reaction Mix containing Assay Buffer, ATCI, and DTNB.[17]

-

Initiate the reaction by adding 150 µL of the Reaction Mix to each well.[17]

-

-

Measurement and Analysis:

-

Measure the absorbance at 412 nm immediately (t=0) and after a set time (e.g., 10 minutes) in a kinetic or endpoint mode.[17]

-

The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the % Inhibition for each inhibitor concentration relative to the "No Inhibitor" control.

-

Determine the IC₅₀ value by plotting % Inhibition against the log of the inhibitor concentration.

-

α-Glucosidase Inhibition: A Strategy for Diabetes Management

Benzenesulfonamide derivatives have also been identified as inhibitors of α-glucosidase.[11][18][19] This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[2] Inhibiting α-glucosidase delays carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a key therapeutic approach for managing type 2 diabetes mellitus.[2][20]

The inhibition is typically competitive, where the sulfonamide derivative competes with the carbohydrate substrate for binding to the enzyme's active site.[20] The structure-activity relationship (SAR) studies often show that the nature and position of substituents on the aromatic rings are critical for inhibitory activity.[18][19] For instance, electron-donating groups on the benzenesulfonyl part and electron-withdrawing groups on an aniline ring (if present) can enhance potency.[18]

This protocol describes a common method using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[1][2]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.[2]

-

α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the assay buffer to a final concentration of 0.5 U/mL.[2]

-

Substrate Solution: 5 mM pNPG in the assay buffer.[2]

-

Stopping Reagent: 0.1 M Sodium Carbonate (Na₂CO₃).[2]

-

Test Compound: Prepare stock and serial dilutions. Acarbose is commonly used as a positive control.[2]

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 20 µL of the test compound dilution (or positive control/solvent).

-

Add 20 µL of the α-glucosidase solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes.[2]

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

-

Incubate at 37°C for 20 minutes.[2]

-

Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.[2]

-

-

Measurement and Analysis:

-

Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.[2]

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the well with enzyme and solvent but no inhibitor.[2]

-

Determine the IC₅₀ value from the dose-response curve.

-

Bromodomain and Extra-Terminal (BET) Protein Inhibition: An Epigenetic Approach

More recently, sulfonamide derivatives have been developed as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[21][22] BET proteins are "epigenetic readers" that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in regulating the transcription of key oncogenes like c-Myc.[22] BRD4 inhibition has emerged as a promising strategy for treating various cancers, including acute myeloid leukemia (AML).[21]

BRD4 inhibitors act by competitively binding to the acetyl-lysine binding pocket of the bromodomains (BD1 and BD2), displacing BRD4 from chromatin.[22] This displacement prevents the recruitment of the transcriptional machinery, leading to the downregulation of target oncogenes, cell cycle arrest, and apoptosis in cancer cells.[21][22] Phenylisoxazole sulfonamide derivatives have shown robust inhibitory potency toward both BRD4-BD1 and BRD4-BD2.[21]

Caption: BRD4 inhibition disrupts oncogene transcription.

Evaluating the cellular activity of a BRD4 inhibitor often involves measuring the downregulation of a known target gene, such as c-Myc.

-

Cell Culture and Treatment:

-

Culture a sensitive cancer cell line (e.g., MV4-11 leukemia cells) in appropriate media.[21]

-

Seed cells in multi-well plates and allow them to adhere or stabilize.

-

Treat cells with various concentrations of the 4-bromo-3-ethoxybenzenesulfonamide derivative for a specified period (e.g., 24-48 hours). Use a known BRD4 inhibitor (e.g., JQ1) as a positive control.

-

-

Cell Viability Assay (MTS/MTT):

-

Following treatment, assess cell viability using a standard MTS or MTT assay to determine the compound's anti-proliferative IC₅₀.[23] Add the assay reagent, incubate, and measure absorbance according to the manufacturer's protocol.

-

-

Western Blot for c-Myc Downregulation:

-

Treat cells with the test compound at concentrations around its IC₅₀ value.

-

After treatment, lyse the cells and collect the protein lysate.

-

Perform protein quantification (e.g., BCA assay).

-

Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against c-Myc and a loading control (e.g., β-actin or GAPDH).

-

Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system. A reduction in the c-Myc band intensity relative to the loading control indicates BRD4 target engagement.[21]

-

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry):

-

Treat cells as described above.

-

For apoptosis, stain cells with Annexin V and a viability dye (e.g., PI or 7-AAD) and analyze by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis induction.[22]

-

For cell cycle analysis, fix cells, stain with a DNA-intercalating dye (e.g., Propidium Iodide), and analyze by flow cytometry. A G0/G1 phase arrest is a characteristic effect of BRD4 inhibition.[22]

-

Quantitative Data Summary (Hypothetical)

As direct data for 4-bromo-3-ethoxybenzenesulfonamide derivatives are not yet widely published, the following table presents hypothetical IC₅₀ values to illustrate how data for a novel compound series (e.g., "BES-1") would be presented. These values are based on potencies observed for related sulfonamide structures against these targets.

| Target Enzyme/Pathway | Lead Compound | IC₅₀ Value | Assay Type |

| Carbonic Anhydrase IX | BES-1 | 15 nM | Colorimetric Enzyme Assay |

| Carbonic Anhydrase II | BES-1 | 250 nM | Colorimetric Enzyme Assay |

| Acetylcholinesterase | BES-1 | 2.5 µM | Ellman's Method |

| α-Glucosidase | BES-1 | 22 µM | Colorimetric Enzyme Assay |

| BRD4-BD1 (Binding) | BES-1 | 80 nM | AlphaScreen Assay[24] |

| MV4-11 Cell Proliferation | BES-1 | 0.20 µM | MTS Viability Assay |

Conclusion and Future Directions

The 4-bromo-3-ethoxybenzenesulfonamide scaffold represents a promising starting point for the development of novel, potent, and selective enzyme inhibitors. Based on the robust evidence from analogous compound series, these derivatives are highly likely to exhibit significant inhibitory activity against carbonic anhydrases (particularly the tumor-associated CA IX), acetylcholinesterase, α-glucosidase, and BET bromodomains. The ethoxy substituent at the 3-position, in conjunction with the 4-bromo group, provides a unique electronic and steric profile that can be exploited to fine-tune target selectivity and pharmacokinetic properties.

Future research should focus on the synthesis and direct biological evaluation of a library of 4-bromo-3-ethoxybenzenesulfonamide derivatives. The experimental protocols detailed in this guide provide a validated framework for screening these compounds against their most probable targets. By systematically exploring the structure-activity relationships, it will be possible to identify lead candidates with potent and selective activity for therapeutic development in oncology, neurodegenerative diseases, and metabolic disorders.

References

-

Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) - 4-Ethoxybenzenesulfonamides. Available from: [Link]

-

Scilit. (2021). Synthesis of sulfonamide derivatives as α-glucosidase inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. (2021). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Available from: [Link]

-

National Center for Biotechnology Information. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. Available from: [Link]

-

National Center for Biotechnology Information. (2018). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. Available from: [Link]

-

PubMed. (2024). Synthesis of Novel Soritin Sulfonamide Derivatives as Potential α-Glucosidase Inhibitor and Their Molecular Docking Studies. Available from: [Link]

-

Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available from: [Link]

-

Bio-protocol. (2020). 3.5. Alpha-Glucosidase Inhibition Assay. Available from: [Link]

-

National Center for Biotechnology Information. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Available from: [Link]

-

ResearchGate. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Available from: [Link]

-

ResearchGate. (2019). Molecular docking and investigation of 4-(benzylideneamino)- and 4-(benzylamino)-benzenesulfonamide derivatives as potent AChE inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. (2015). Generation of a Cellular Reporter for Functional BRD4 Inhibition. Available from: [Link]

-

Taylor & Francis Online. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Available from: [Link]

-

Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available from: [Link]

-

PubMed. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Available from: [Link]

-

MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]

-

Frontiers. (2023). A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy. Available from: [Link]

-

PubMed. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Available from: [Link]

-

BioVision. Acetylcholinesterase Activity Colorimetric Assay Kit. Available from: [Link]

-

National Center for Biotechnology Information. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Available from: [Link]

-

ACS Publications. (2011). Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides. Available from: [Link]

-

ACS Publications. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Available from: [Link]

-

Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Available from: [Link]

-

MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available from: [Link]

-

PubMed. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Available from: [Link]

-

National Center for Biotechnology Information. (2019). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Available from: [Link]

-

BPS Bioscience. BRD4 (BD2) Inhibitor Screening Assay Kit. Available from: [Link]

-

PubMed. (2017). Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available from: [Link]

-

MDPI. (2023). BRD4 Inhibition as a Strategy to Prolong the Response to Standard of Care in Estrogen Receptor-Positive Breast Cancer. Available from: [Link]

-

PLOS. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. Available from: [Link]

-

National Center for Biotechnology Information. (2009). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. Available from: [Link]

-

PubMed. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Available from: [Link]

-

National Center for Biotechnology Information. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Available from: [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 5. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387) [abcam.co.jp]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. attogene.com [attogene.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. scilit.com [scilit.com]

- 19. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. BRD4 Inhibition as a Strategy to Prolong the Response to Standard of Care in Estrogen Receptor-Positive Breast Cancer [mdpi.com]

- 24. Frontiers | A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy [frontiersin.org]

Synthesis and Process Optimization of 4-Bromo-3-ethoxybenzenesulfonamide: A Technical Whitepaper

Introduction and Pharmacological Relevance

Primary arylsulfonamides are highly privileged pharmacophores in modern drug discovery, forming the structural basis for a vast array of therapeutics, including diuretics, COX-2 inhibitors, and novel P2X3 receptor antagonists[1]. Within this chemical space, 4-Bromo-3-ethoxybenzenesulfonamide serves as an exceptionally versatile intermediate.

The strategic placement of its functional groups offers dual advantages for late-stage functionalization:

-

The Bromine Atom (C4): Acts as an ideal synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), allowing for the rapid expansion of structure-activity relationship (SAR) libraries.

-

The Ethoxy Group (C3): Modulates the molecule's lipophilicity (LogP) and introduces steric constraints that can lock the conformation of the sulfonamide vector, often improving target binding affinity.

This whitepaper outlines a highly scalable, self-validating synthetic workflow for this compound, detailing the mechanistic causality behind reagent selection, regiocontrol, and reaction conditions.

Retrosynthetic Strategy and Regiochemical Causality

The classical and most robust approach to synthesizing primary sulfonamides involves the activation of an arene via chlorosulfonation, followed by nucleophilic acyl substitution with an ammonia source[2].

Fig 1. Three-step synthetic workflow for 4-Bromo-3-ethoxybenzenesulfonamide.

The Causality of Regioselectivity

A critical aspect of this synthesis is predicting and controlling the site of electrophilic aromatic substitution (EAS) during chlorosulfonation. The starting material, 1-bromo-2-ethoxybenzene , features two substituents with competing directing effects:

-

The Ethoxy Group (-OCH₂CH₃): Strongly activating via resonance (+M effect) and directs electrophiles to the ortho and para positions.

-

The Bromine Atom (-Br): Deactivating via inductive withdrawal (-I effect) but weakly ortho/para directing due to lone-pair resonance.

Because the ethoxy group is the dominant activating group, it dictates the regiochemistry. Attack at the ortho position (C3 relative to the parent ring) is severely restricted by the steric bulk of the adjacent bromine atom at C1. Therefore, the electrophile is directed almost exclusively to the para position (C5). Upon installation of the sulfonyl group, IUPAC nomenclature prioritizes the sulfonic derivative, renumbering the ring to yield 4-bromo-3-ethoxybenzenesulfonyl chloride .

Fig 2. Regioselective electrophilic aromatic substitution directed by the ethoxy group.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and expected physical state changes are included to ensure experimental trustworthiness.

Step 1: Williamson Ether Synthesis of 1-Bromo-2-ethoxybenzene

-

Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromophenol (1.0 equiv, 100 mmol) and anhydrous DMF (150 mL).

-

Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 equiv). Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation.

-

Alkylation: Dropwise, add ethyl bromide (1.2 equiv).

-

Heating: Heat the reaction mixture to 60 °C for 4 hours. Validation: TLC (Hexanes:EtOAc 9:1) should show complete consumption of the phenolic starting material (loss of UV-active spot with low Rf).

-

Workup: Cool to room temperature, quench with distilled water (300 mL), and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with 5% aqueous NaOH (to remove unreacted phenol), followed by brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to afford a pale yellow oil.

Step 2: Chlorosulfonation to 4-Bromo-3-ethoxybenzenesulfonyl chloride

Mechanistic Note: This step requires at least 3.0 equivalents of chlorosulfonic acid (ClSO₃H). The first equivalent forms the intermediate sulfonic acid. The subsequent equivalents act as the chlorinating agent, converting the sulfonic acid to the sulfonyl chloride while generating H₂SO₄ and HCl gas[1].

-

Setup: Dissolve 1-bromo-2-ethoxybenzene (1.0 equiv, 80 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL multi-neck flask. Vent the setup through a base trap to capture evolving HCl gas.

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Carefully add ClSO₃H (3.5 equiv) dropwise over 30 minutes via an addition funnel to control the exothermic reaction.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours.

-

Workup: Carefully pour the reaction mixture over crushed ice (200 g) with vigorous stirring. Critical Step: The temperature must remain below 5 °C to prevent hydrolysis of the newly formed sulfonyl chloride. Extract immediately with cold DCM, wash with cold brine, dry over Na₂SO₄, and concentrate in vacuo to yield a white to off-white solid. Use immediately in the next step.

Step 3: Amidation to 4-Bromo-3-ethoxybenzenesulfonamide

Mechanistic Note: Sulfonyl chlorides are highly moisture-sensitive. By maintaining a low temperature (0 °C) and using concentrated aqueous ammonia in a miscible solvent (THF), the rate of ammonolysis outcompetes hydrolysis, ensuring a high yield of the primary sulfonamide[2].

-

Setup: Dissolve the crude 4-bromo-3-ethoxybenzenesulfonyl chloride (1.0 equiv, ~70 mmol) in anhydrous THF (80 mL) and cool to 0 °C.

-

Amidation: Slowly add concentrated aqueous ammonium hydroxide (28% NH₄OH, 10.0 equiv) dropwise. A white precipitate (ammonium chloride) will begin to form immediately.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Workup & Crystallization: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with water and acidify to pH 3 using 1M HCl to ensure the sulfonamide is fully protonated and insoluble. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol/water to afford the pure 4-bromo-3-ethoxybenzenesulfonamide as a crystalline white solid.

Quantitative Data & Yield Analysis

The table below summarizes the optimized stoichiometric parameters and isolated yields across the three-step workflow, establishing a baseline for process scale-up.

| Reaction Step | Reagents / Solvents | Temp (°C) | Time (h) | IPC Method | Isolated Yield (%) |

| 1. Alkylation | 2-Bromophenol, EtBr, K₂CO₃, DMF | 60 | 4.0 | TLC (9:1 Hex:EtOAc) | 92 - 95% |

| 2. Chlorosulfonation | 1-Bromo-2-ethoxybenzene, ClSO₃H (3.5 eq), DCM | 0 to 25 | 12.0 | TLC (8:2 Hex:EtOAc) | 78 - 82% |

| 3. Amidation | Sulfonyl chloride, 28% NH₄OH (10 eq), THF | 0 to 25 | 3.0 | LC-MS / TLC | 85 - 89% |

| Overall Process | - | - | - | - | ~ 65% |

Alternative Modern Pathways (Green Chemistry)

While direct chlorosulfonation is highly effective, the use of harsh, corrosive chlorosulfonic acid can be a limitation for substrates with sensitive functional groups. Recent advancements in synthetic methodology have introduced Sandmeyer-type chlorosulfonylation approaches.

Researchers can synthesize the corresponding aniline (4-bromo-3-ethoxyaniline) and react it with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))—a bench-stable, solid SO₂ surrogate. In the presence of a copper catalyst and HCl, the in situ generated diazonium salt is converted directly into the sulfonyl chloride under exceptionally mild conditions, bypassing the need for strongly acidic or oxidative environments[3].

Sources

Navigating the Unknown: A Technical Guide to the Safety and Preliminary Toxicity of 4-Bromo-3-ethoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-ethoxybenzenesulfonamide is a sulfonamide-containing aromatic compound, a class of molecules of significant interest in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its safety profile is a prerequisite for its handling and progression through research and development pipelines. This guide provides a comprehensive framework for assessing the safety and preliminary toxicity of 4-Bromo-3-ethoxybenzenesulfonamide.

Due to the absence of a published Safety Data Sheet (SDS) for this specific molecule, this document adopts a two-pronged approach. Initially, it presents a preliminary safety assessment by extrapolating data from structurally analogous compounds. Subsequently, it furnishes a detailed roadmap of standard toxicological assays, grounded in international guidelines, to enable researchers to generate a definitive and robust safety profile. This guide is designed not merely as a static data repository, but as a methodological framework for ensuring laboratory safety and regulatory compliance.

Part 1: A Pro-forma Safety Data Sheet (SDS) for 4-Bromo-3-ethoxybenzenesulfonamide

The following 16-section SDS has been constructed based on data from structurally related benzenesulfonamides. It should be used for preliminary guidance and risk assessment only. Definitive classification requires empirical testing as outlined in Part 2.

SECTION 1: IDENTIFICATION

-

Product Name: 4-Bromo-3-ethoxybenzenesulfonamide

-

Synonyms: Not available

-

Recommended Use: For laboratory research and development use only.

-

Restrictions on Use: Not for therapeutic or veterinary use.[1]

-

Supplier Details: (To be completed by the user)

-

Emergency Telephone Number: (To be completed by the user)

SECTION 2: HAZARD(S) IDENTIFICATION

This classification is provisional and based on analogous compounds.

-

GHS Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2][3]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[2]

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][4]

-

Skin Sensitisation (Category 1), H317: May cause an allergic skin reaction.[2]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[2][3]

-

-

GHS Label Elements:

-

Pictogram:

-

Hazard Statements:

-

Precautionary Statements (Prevention):

-

Precautionary Statements (Response):

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

-

-

Hazards Not Otherwise Classified (HNOC): None identified based on available data.

SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS

-

Substance: 4-Bromo-3-ethoxybenzenesulfonamide

-

Molecular Formula: C₈H₁₀BrNO₃S

-

CAS Number: Not assigned

SECTION 4: FIRST-AID MEASURES

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs: Get medical advice/attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4][5]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]

SECTION 5: FIRE-FIGHTING MEASURES

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical powder, or foam.[6]

-

Specific Hazards Arising from the Chemical: Combustion may produce hazardous gases including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.[5][7] Vapors may be heavier than air and can spread along floors.[4] In finely distributed form, there is a potential for dust explosion.[2]

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

SECTION 6: ACCIDENTAL RELEASE MEASURES

-

Personal Precautions: Avoid dust formation. Do not breathe dust, vapors, or mist. Ensure adequate ventilation. Wear personal protective equipment as specified in Section 8.[2][7]

-

Environmental Precautions: Prevent entry into drains, surface water, or groundwater systems.[2][4]

-

Methods for Cleaning Up: Sweep up or vacuum the spilled material and place it in a suitable container for disposal. Avoid generating dust. Clean the affected area thoroughly.

SECTION 7: HANDLING AND STORAGE

-

Precautions for Safe Handling: Handle in a well-ventilated area or under a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[6] Wash hands thoroughly after handling.[2]

-

Conditions for Safe Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5]

SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION

-

Exposure Limits: No occupational exposure limits have been established.

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[7] Ensure eyewash stations and safety showers are close to the workstation.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (OSHA 29 CFR 1910.133 or European Standard EN166).[5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7]

-

SECTION 9: PHYSICAL AND CHEMICAL PROPERTIES

-

Appearance: Solid (form to be determined)

-

Odor: Not available

-

Melting Point: 55-58 °C (for the related 4-bromo-3-ethoxy-N-methylbenzenesulfonamide)[2]

-

Solubility: Expected to have low solubility in water and higher solubility in organic solvents like ethanol and DMSO.[8]

-

Other properties not determined.

SECTION 10: STABILITY AND REACTIVITY

-

Reactivity: Forms explosive mixtures with air on intense heating.[2]

-

Chemical Stability: Stable under recommended storage conditions.[5]

-

Conditions to Avoid: Excess heat, dust formation, and incompatible materials.[5]

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, hydrogen bromide.[5]

SECTION 11: TOXICOLOGICAL INFORMATION

-

Acute Toxicity:

-

Skin Corrosion/Irritation: Causes skin irritation (predicted).[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation (predicted).[2][4]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction (predicted).[2]

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No components are listed by IARC, NTP, or OSHA as carcinogens.[2] Toxicological data are not available.[6]

-

Reproductive Toxicity: No data available.[7]

-

STOT-Single Exposure: May cause respiratory irritation (predicted).[2]

-

STOT-Repeated Exposure: No data available.[7]

-

Aspiration Hazard: No data available.

-

General Statement: The toxicological properties of this substance have not been fully investigated.[7] The substance should be handled with caution as if it were not yet fully tested.[6]

SECTIONS 12-16

Information for Ecological Information, Disposal Considerations, Transport Information, Regulatory Information, and Other Information is not available and would be generated following empirical testing.

Part 2: A Framework for Definitive Toxicity Testing

For any novel compound entering a research or drug development pipeline, a structured, tiered approach to toxicity testing is essential. This framework, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) and ICH (International Council for Harmonisation) guidelines, provides the methodology to move from preliminary assessment to definitive classification.[9][10]

Tier 1: In Vitro Assessment

In vitro testing is a cost-effective, high-throughput, and ethical first step to screen for potential toxicity, reducing the reliance on animal testing.[1][11][12]

Objective: To determine the concentration at which the compound causes cell death, providing a baseline measure of its intrinsic toxicity.[13]

Recommended Protocol: MTT Assay The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Step-by-Step Methodology:

-

Cell Line Selection: Choose a relevant human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin).

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 4-Bromo-3-ethoxybenzenesulfonamide in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve a range of final concentrations for testing.

-

Treatment: Expose the cells to the various concentrations of the compound for a set period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 570 nm).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Objective: To assess the compound's potential to cause genetic mutations, a key indicator of carcinogenic potential.

Recommended Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471) The Ames test uses strains of Salmonella typhimurium that are unable to synthesize histidine. It measures the ability of a test compound to cause mutations that restore the bacteria's ability to produce histidine and grow on a histidine-free medium.[4][5][14][15]

Step-by-Step Methodology:

-

Strain Selection: Use multiple strains (e.g., TA98, TA100) to detect different types of mutations (frameshift and base-pair substitutions).[14]

-

Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after being metabolized.[4][14]

-

Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Pour the mixture onto minimal glucose agar plates (histidine-deficient).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Tier 2: In Vivo Acute Toxicity Assessment (as per regulatory requirements)

If in vitro results or intended use warrant further investigation, targeted in vivo studies are performed following a weight-of-the-evidence approach to minimize animal use.[7][16]

Objective: To determine the acute oral toxicity of the substance and classify it according to the Globally Harmonised System (GHS).[17][18][19]

Step-by-Step Methodology:

-

Animal Model: Typically uses female rats.

-

Procedure: This is a stepwise procedure using 3 animals per step.[17]

-

Dosing: Start with a dose from a fixed set (e.g., 300 mg/kg). Administer the compound via oral gavage.[8]

-

Observation: Observe animals for mortality and clinical signs of toxicity for up to 14 days.[8]

-

Decision Logic: The outcome of the first step (number of mortalities) determines the next step:

-

If mortality occurs, the dose for the next step is lowered.

-

If no mortality occurs, the dose is increased.

-

-

Classification: The results allow for classification into one of the GHS acute toxicity categories.[18]

Objective: To assess the potential of the compound to cause skin and eye irritation or corrosion.

Recommended Approach: Sequential Testing Strategy The guidelines strongly advocate for a tiered approach, starting with an evaluation of existing data and in vitro tests before considering any in vivo studies.[7][16]

Step-by-Step Methodology (In Vivo - OECD 404/405):

-

Animal Model: Albino rabbit.[20]

-

Initial Test: Apply the substance to a small patch of skin (OECD 404) or into the conjunctival sac of one eye (OECD 405) of a single animal.[20][21][22]

-

Observation: Observe for signs of erythema/edema (skin) or corneal opacity, iritis, and conjunctivitis (eye) at specified intervals (e.g., 1, 24, 48, 72 hours).[23]

-

Confirmatory Test: If clear corrosive or severe irritant effects are not seen, the test is confirmed on one or two additional animals.[22][24] If severe effects are observed in the first animal, no further testing is performed.[24]

-

Scoring & Classification: The severity and reversibility of the lesions are scored to determine the final GHS classification.[22]

Visualizing the Safety Assessment Workflow

A structured workflow ensures all necessary data is gathered logically, from initial screening to final classification.

Caption: A tiered workflow for the comprehensive safety assessment of a new chemical entity.

Data Interpretation and GHS Classification

The empirical data generated from the described assays directly inform the GHS classification.

| Test | Endpoint | Example Result | Resulting GHS Classification |

| Acute Oral Toxicity (OECD 423) | LD₅₀ Estimate | 300 < LD₅₀ ≤ 2000 mg/kg | Category 4: Harmful if swallowed (H302) |

| Dermal Irritation (OECD 404) | Erythema/Edema Score | Mean score ≥ 2.3 < 4.0 | Category 2: Causes skin irritation (H315) |

| Eye Irritation (OECD 405) | Corneal/Iridial Lesions | Effects fully reversible within 21 days | Category 2A: Causes serious eye irritation (H319) |

| Ames Test (OECD 471) | Revertant Colonies | Positive, dose-related increase | May lead to classification as a mutagen (Category 1 or 2) |

| Cytotoxicity (MTT Assay) | IC₅₀ Value | Provides quantitative toxicity data | Informs dose selection for further studies |

Conclusion

While the complete toxicological profile of 4-Bromo-3-ethoxybenzenesulfonamide remains to be elucidated, this guide provides a robust starting point for its safe handling and a clear, scientifically-grounded pathway for its comprehensive toxicological evaluation. By leveraging data from analogous structures for a preliminary assessment and adhering to established international testing guidelines, researchers can operate with a high degree of safety while systematically generating the data required for a definitive risk profile. This methodical approach is fundamental to responsible chemical innovation and is an indispensable component of the journey from laboratory discovery to potential application.

References

-

Globally Harmonised System of Classification and Labelling of Chemicals (GHS). (2015). Singapore. [Link]

-

Van den Berg, J., De-Vito, M. J., & Birnbaum, L. S. (2012). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Toxicology in Vitro, 26(6), 935-942. [Link]

-

Gupta, A., & Kumar, R. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. [Link]

-

OECD. (2002). OECD Guideline for the Testing of Chemicals 405: Acute Eye Irritation/Corrosion. [Link]

-

Çetin, Y. (2022). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen. [Link]

-

OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. [Link]

-

IIVS. (n.d.). OECD 405/OCSPP 870.2400: Acute eye irritation/corrosion. [Link]

-

National Toxicology Program. (2012). OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). [Link]

-

National Toxicology Program. (2001). OECD Test Guideline 423. [Link]

-

Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135. [Link]

-

OECD. (2015). OECD/OCDE 404. [Link]

-

International Journal of Research in Ayurveda and Pharmacy. (n.d.). oecd guidelines for acute oral toxicity studies: an overview. [Link]

-

National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]

-

Therapeutic Goods Administration (TGA). (2024). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. [Link]

-

nano-test.de. (2026). Skin irritation and corrosion toxicity tests: OECD Guideline 439. [Link]

-

European Medicines Agency (EMA). (2013). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. [Link]

-

Nucro-Technics. (2024). OECD 405: Acute Eye Irritation/Corrosion. [Link]

-

OECD. (2015). Test No. 404: Acute Dermal Irritation/Corrosion. [Link]

-

Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current chemical genomics, 3, 33–41. [Link]

-

Singapore Management University (SMU). (n.d.). Test No. 405: Acute Eye Irritation/Corrosion. [Link]

-

OECD. (2017). Guidance Document on an Integrated Approach on Testing and Assessment (IATA) for Skin Corrosion and Irritation. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Skin (dermal) irritation. [Link]

-

Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

FDA. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

-

Regulations.gov. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

-

University of California, Davis. (n.d.). The Ames Test. [Link]

-

PubMed. (2010). International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; Availability. Notice. [Link]

-

PubMed. (2018). Microbial Mutagenicity Assay: Ames Test. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. tal.sg [tal.sg]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 12. kosheeka.com [kosheeka.com]

- 13. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. Microbial Mutagenicity Assay: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. utu.fi [utu.fi]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ijrap.net [ijrap.net]

- 20. oecd.org [oecd.org]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. nucro-technics.com [nucro-technics.com]

- 23. search.library.smu.edu.sg [search.library.smu.edu.sg]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Applications of 4-Bromo-3-ethoxybenzenesulfonamide in Drug Discovery: A Technical Guide for Researchers

Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure in Medicinal Chemistry

The benzenesulfonamide moiety is a cornerstone of modern drug discovery, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This versatile scaffold is characterized by a sulfonyl group directly attached to a benzene ring, offering a unique combination of electronic and steric properties. Its derivatives have led to the development of drugs spanning various therapeutic areas, including diuretics, antiepileptics, and anti-glaucoma agents.[1][2] The primary mechanism for many of these activities lies in the ability of the sulfonamide group to act as a zinc-binding group, effectively inhibiting metalloenzymes.[3]

This technical guide focuses on the applications of a specific, yet representative, member of this class: 4-Bromo-3-ethoxybenzenesulfonamide. While this particular molecule may not be extensively documented as a final drug product, its structural features—a halogen atom and an alkoxy group on the phenyl ring—make it an excellent model for exploring the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted benzenesulfonamides. We will delve into its primary application as a carbonic anhydrase inhibitor, and also explore its potential in the development of anticancer and antibacterial agents.

Carbonic Anhydrase Inhibition: A Primary Application

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This seemingly simple reaction is crucial for a multitude of physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[5] There are at least 15 known human CA isoforms, each with distinct tissue distribution and physiological roles. Dysregulation of CA activity is implicated in various pathologies, making them attractive drug targets.[6][7]

The sulfonamide group of benzenesulfonamide derivatives is a classic zinc-binding pharmacophore that anchors these molecules into the active site of carbonic anhydrases, leading to potent inhibition.[3]

Mechanism of Action

The catalytic mechanism of carbonic anhydrase involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking a carbon dioxide molecule. The resulting bicarbonate is then displaced by a water molecule, regenerating the zinc-bound hydroxide for the next catalytic cycle.

Benzenesulfonamides inhibit this process by coordinating to the zinc ion in the active site, displacing the catalytic water molecule. This binding is stabilized by a network of hydrogen bonds between the sulfonamide and active site residues, effectively blocking the entry of carbon dioxide and shutting down the enzyme's activity.

Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Inhibition of the carbonic anhydrase catalytic cycle.

Structure-Activity Relationship (SAR) and the Role of Substitution